(R)-3-[((S)-2-Amino-propionyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester (R)-3-[((S)-2-Amino-propionyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13445958
InChI: InChI=1S/C17H25N3O3/c1-13(18)16(21)19(2)15-9-6-10-20(11-15)17(22)23-12-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,18H2,1-2H3/t13-,15+/m0/s1
SMILES: CC(C(=O)N(C)C1CCCN(C1)C(=O)OCC2=CC=CC=C2)N
Molecular Formula: C17H25N3O3
Molecular Weight: 319.4 g/mol

(R)-3-[((S)-2-Amino-propionyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester

CAS No.:

VCID: VC13445958

Molecular Formula: C17H25N3O3

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-[((S)-2-Amino-propionyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester -

Description

Synthesis and Characterization

The synthesis of (R)-3-[((S)-2-Amino-propionyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester typically involves multi-step organic reactions. The process begins with the preparation of protected piperidine derivatives, followed by the introduction of the amino acid moiety and subsequent coupling reactions to form the benzyl ester.

General Synthetic Steps:

  • Starting Material Preparation: Piperidine derivatives are synthesized and protected using carbamate or Boc groups.

  • Amino Acid Coupling: The (S)-2-amino-propionyl group is introduced using peptide coupling reagents such as EDC·HCl or DCC.

  • Esterification: The benzyl ester moiety is added via standard esterification methods.

  • Purification and Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure.

    • Mass Spectrometry (MS): Verifies molecular weight.

    • IR Spectroscopy: Identifies functional groups.

Biological Relevance

Although specific biological applications for this compound are not extensively documented, its structural features suggest potential in pharmaceutical research:

  • Chirality and Drug Design: The presence of stereocenters makes it a candidate for enantioselective drug development.

  • Functional Groups for Bioconjugation: The amino and ester groups allow modifications for targeted drug delivery systems.

Applications in Research

This compound is primarily used as a building block in organic synthesis:

  • Peptide Mimics: Its amino acid-derived structure makes it suitable for designing peptide analogs.

  • Pharmaceutical Intermediates: It can serve as a precursor for developing bioactive molecules.

Challenges:

  • Stereochemical Complexity: The synthesis requires precise control of stereochemistry to maintain biological activity.

  • Limited Data on Applications: Further studies are needed to explore its potential in medicinal chemistry.

Future Research:

  • Investigating its role in receptor-ligand interactions.

  • Exploring derivatives for enhanced pharmacokinetic properties.

This comprehensive analysis highlights the importance of "(R)-3-[((S)-2-Amino-propionyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester" as a versatile compound in synthetic organic chemistry and pharmaceutical research. Further experimental studies will help unlock its full potential in various scientific domains.

Product Name (R)-3-[((S)-2-Amino-propionyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester
Molecular Formula C17H25N3O3
Molecular Weight 319.4 g/mol
IUPAC Name benzyl (3R)-3-[[(2S)-2-aminopropanoyl]-methylamino]piperidine-1-carboxylate
Standard InChI InChI=1S/C17H25N3O3/c1-13(18)16(21)19(2)15-9-6-10-20(11-15)17(22)23-12-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,18H2,1-2H3/t13-,15+/m0/s1
Standard InChIKey VDJGRMUBMCCAKV-DZGCQCFKSA-N
Isomeric SMILES C[C@@H](C(=O)N(C)[C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2)N
SMILES CC(C(=O)N(C)C1CCCN(C1)C(=O)OCC2=CC=CC=C2)N
Canonical SMILES CC(C(=O)N(C)C1CCCN(C1)C(=O)OCC2=CC=CC=C2)N
PubChem Compound 66564871
Last Modified Jan 05 2024

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